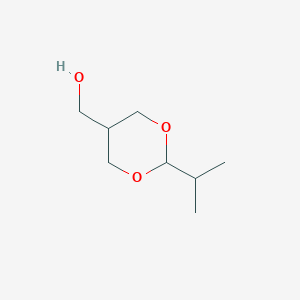
2-Isopropyl-5-hydroxymethyl-1,3-dioxane
Übersicht
Beschreibung
2-Isopropyl-5-hydroxymethyl-1,3-dioxane is an organic compound with the molecular formula C8H16O3. It is a member of the 1,3-dioxane family, which are cyclic acetals commonly used in organic synthesis and as intermediates in various chemical reactions. This compound is characterized by its stability and versatility, making it valuable in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Isopropyl-5-hydroxymethyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of an acid catalyst. A common method involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale acetalization processes. These processes utilize similar reaction conditions as laboratory synthesis but are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common to achieve high throughput and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-5-hydroxymethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in pyridine.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like alkoxides, amines, or halides in the presence of a base or acid catalyst.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary alcohols.
Substitution: Various substituted dioxanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-5-hydroxymethyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds, facilitating selective reactions and improving yields.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers, resins, and other materials requiring stable cyclic acetals.
Wirkmechanismus
The mechanism by which 2-Isopropyl-5-hydroxymethyl-1,3-dioxane exerts its effects is primarily through its role as a protecting group in organic synthesis. It forms stable cyclic acetals with carbonyl compounds, preventing unwanted side reactions and allowing for selective transformations. The molecular targets and pathways involved include the stabilization of reactive intermediates and the facilitation of specific chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxymethyl-1,3-dioxane: Similar structure but lacks the isopropyl group, making it less sterically hindered and more reactive.
2-Isopropyl-5-methoxy-1,3-dioxane: Contains a methoxy group instead of a hydroxymethyl group, affecting its reactivity and applications.
2,2,5-Trimethyl-1,3-dioxane: More sterically hindered due to additional methyl groups, leading to different reactivity and stability.
Uniqueness
2-Isopropyl-5-hydroxymethyl-1,3-dioxane is unique due to its balance of stability and reactivity. The presence of the isopropyl group provides steric hindrance, enhancing its stability, while the hydroxymethyl group allows for versatile chemical transformations. This combination makes it particularly valuable in applications requiring both stability and reactivity.
Eigenschaften
IUPAC Name |
(2-propan-2-yl-1,3-dioxan-5-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(2)8-10-4-7(3-9)5-11-8/h6-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZETUFLYPMIVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OCC(CO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246452 | |
| Record name | trans-2-(1-Methylethyl)-1,3-dioxane-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35113-53-2 | |
| Record name | trans-2-(1-Methylethyl)-1,3-dioxane-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


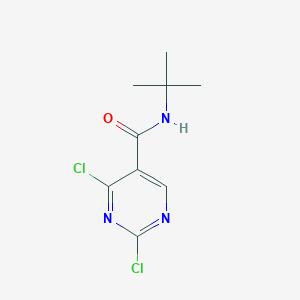
![[Hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo] benzene](/img/structure/B3264310.png)
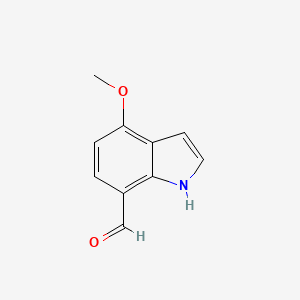
![[(2-Aminobutyl)sulfanyl]benzene](/img/structure/B3264322.png)
![[S,(+)]-3-Hydroxy-4-pentenoic acid](/img/structure/B3264329.png)
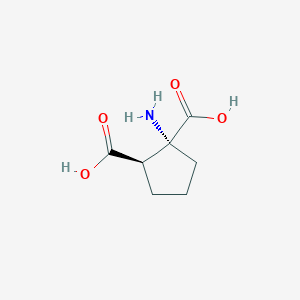
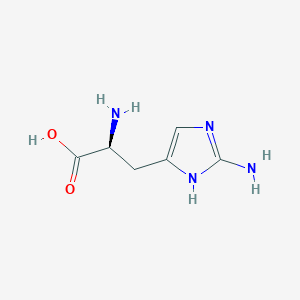
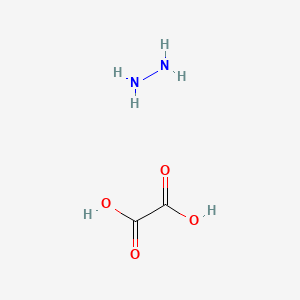

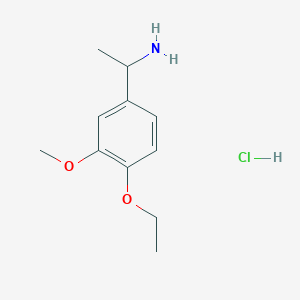

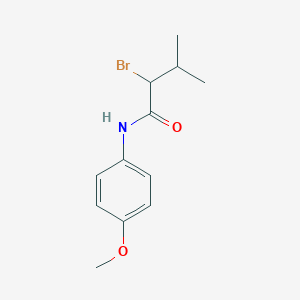
![6-bromo-3-[5-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline](/img/structure/B3264418.png)
![2-(4-bromo-2,6-difluorophenoxy)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B3264420.png)
